

Technical Guide: Ac-Leu-Gly-Lys(Ac)-MCA (CAS No. 660847-06-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-Leu-Gly-Lys(Ac)MCA

Cat. No.: B15601051

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This technical guide provides an in-depth overview of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA, a key reagent in the study of histone deacetylase (HDAC) activity. This document outlines its chemical properties, mechanism of action, and detailed protocols for its use in enzymatic assays.

Core Concepts and Mechanism of Action

Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic peptide that serves as a substrate for a two-step enzymatic assay designed to measure the activity of histone deacetylases (HDACs). The principle of the assay is based on the sequential enzymatic modification and cleavage of the peptide, leading to a quantifiable fluorescent signal.

The peptide incorporates an acetylated lysine residue, which is the target for HDAC enzymes. In the first step of the assay, an active HDAC enzyme removes the acetyl group from the lysine side chain. This deacetylation event renders the peptide susceptible to cleavage by the protease trypsin. In the second step, trypsin recognizes the deacetylated lysine residue and cleaves the peptide bond on the C-terminal side of lysine, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).^[1] The intensity of the fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the HDAC activity.

This assay is particularly well-suited for high-throughput screening of potential HDAC inhibitors, as it is a homogeneous, non-isotopic, and sensitive method.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for Ac-Leu-Gly-Lys(Ac)-MCA.

Property	Value	Source
CAS Number	660847-06-3	[2]
Excitation Wavelength (of released AMC)	340-380 nm	[3] [4]
Emission Wavelength (of released AMC)	440-480 nm	[3] [4]
KM (Rat Liver HDAC)	44.2 μ M	[5]
Vmax (Rat Liver HDAC)	1.0 (relative units)	[5]
KM (recombinant human HDAC8)	5.26 μ M	[5]
Vmax (recombinant human HDAC8)	0.28 (relative units)	[5]

Experimental Protocols

The following is a detailed protocol for a standard HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA, adapted from the method described by Wegener et al. (2003).[\[1\]](#)

Reagents and Solutions

- Assay Buffer: 15 mM Tris-HCl (pH 8.1), 250 μ M EDTA, 250 mM NaCl, 0.1% PEG 8000.
- Ac-Leu-Gly-Lys(Ac)-MCA Stock Solution: Dissolve the peptide in DMSO to a concentration of 30 mM.
- HDAC Enzyme: Purified HDAC enzyme or nuclear/cell extract containing HDAC activity.
- Trypsin Solution: Prepare a stock solution of trypsin (e.g., 5 mg/mL) in an appropriate buffer. The final concentration in the assay will need to be optimized.[\[5\]](#)[\[6\]](#)

- HDAC Inhibitor (Optional): For inhibitor screening, prepare a stock solution of the inhibitor (e.g., Trichostatin A) in a suitable solvent.

Assay Procedure (Two-Step Endpoint Assay)

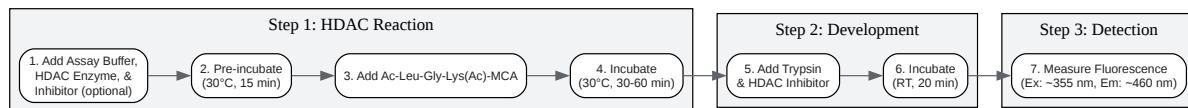
- HDAC Reaction Setup:
 - In a 96-well black microplate, add the following components in order:
 - Assay Buffer
 - HDAC enzyme (at the desired concentration)
 - HDAC inhibitor or vehicle control (for inhibitor screening)
 - Pre-incubate the plate at 30°C for 15 minutes.
- Initiation of Deacetylation:
 - To start the reaction, add Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to a final concentration in the low micromolar range (e.g., near the KM value).
 - Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Development of Fluorescent Signal:
 - Stop the HDAC reaction and initiate the trypsin cleavage by adding the trypsin solution to each well. A final trypsin concentration of around 5 µg/mL is a good starting point, with an incubation time of 20 minutes.^[5]
 - To prevent further HDAC activity during the trypsin digest, an HDAC inhibitor such as Trichostatin A can be added along with the trypsin.^[5]
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation set to approximately 355 nm and emission set to approximately 460 nm.

Continuous Assay for Kinetic Studies

For the determination of kinetic parameters, a continuous assay can be performed where trypsin is included in the initial reaction mixture along with the HDAC enzyme and substrate.[6] In this setup, the release of AMC is monitored in real-time. It is crucial to ensure that the trypsin concentration is not rate-limiting and does not degrade the HDAC enzyme over the course of the experiment.[6]

Visualizations

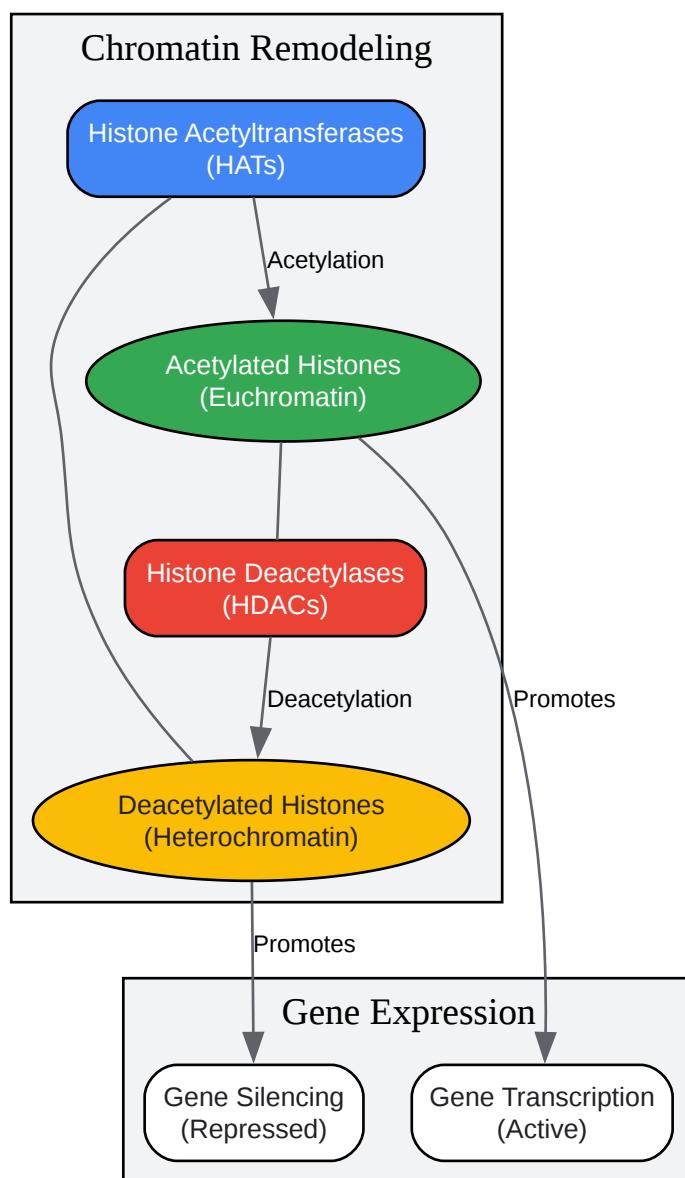
Experimental Workflow



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Caption: Workflow for the two-step HDAC assay using Ac-Leu-Gly-Lys(Ac)-MCA.

Signaling Pathway Context



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Caption: General role of HDACs in chromatin remodeling and gene expression.

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- To cite this document: BenchChem. [Technical Guide: Ac-Leu-Gly-Lys(Ac)-MCA (CAS No. 660847-06-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601051#ac-leu-gly-lys-ac-mca-cas-number\]](https://www.benchchem.com/product/b15601051#ac-leu-gly-lys-ac-mca-cas-number)

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